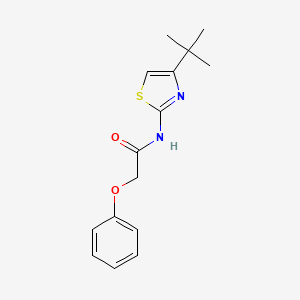
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is highly selective for the protein kinase BTK, which plays a critical role in B cell receptor signaling and is implicated in several diseases, including B cell malignancies and autoimmune disorders.
作用機序
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide exerts its therapeutic effects by inhibiting BTK, a key regulator of B cell receptor signaling. This inhibition leads to the suppression of downstream signaling pathways, including the NF-κB and MAPK pathways, ultimately resulting in the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B cells, this compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the immune response. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
One of the major advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has demonstrated good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, like all experimental compounds, this compound has limitations, including the need for further optimization and validation in preclinical models before advancing to clinical trials.
将来の方向性
There are several potential future directions for the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide and related compounds. One area of interest is the investigation of combination therapies with other targeted agents, such as PI3K inhibitors, which may enhance the therapeutic efficacy of BTK inhibition. In addition, the development of biomarkers to predict response to BTK inhibitors may help to identify patients who are most likely to benefit from this treatment. Finally, the investigation of this compound in other disease indications, such as multiple sclerosis and graft-versus-host disease, may provide new insights into the potential therapeutic applications of BTK inhibition.
合成法
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide involves a series of chemical reactions, starting with the condensation of 4-tert-butyl-2-aminothiazole with 2-bromoacetophenone to form the intermediate 4-tert-butyl-2-(2-phenyl-2-oxoethyl)thiazole. This intermediate is then reacted with phenoxyacetic acid and transformed into the final product, this compound.
科学的研究の応用
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.
特性
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)12-10-20-14(16-12)17-13(18)9-19-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGJEZMZJYCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)
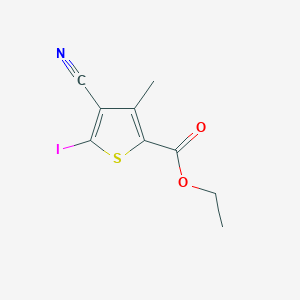
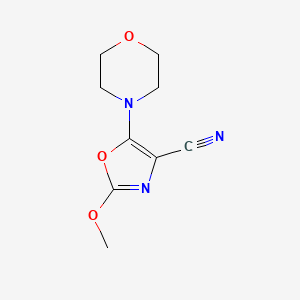

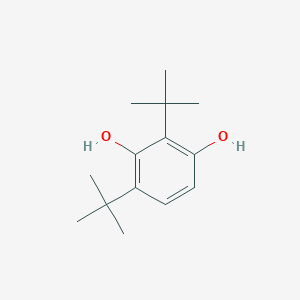
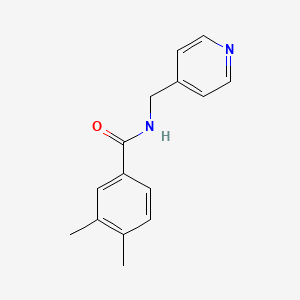
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
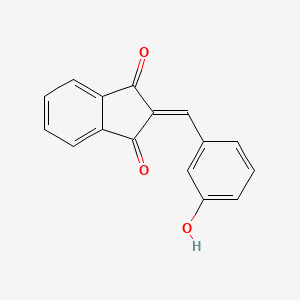
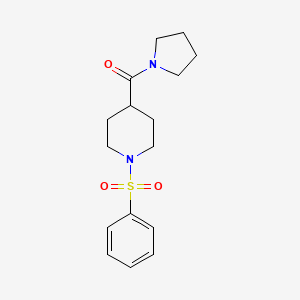
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)